A-933548

Calpain inhibition Enzyme kinetics Ki determination

Calpain inhibitor research faces a reproducibility crisis: predecessor A-705253 was discontinued due to poor cathepsin selectivity, causing immunosuppressive confounds. A-933548 solves this with a validated selectivity fingerprint-potent calpain 1 inhibition (Ki=18 nM) plus high selectivity against cathepsins L and S. • Defined selectivity benchmark avoids off-target immunosuppression that derailed earlier candidates • Favorable rat microsomal stability enables reproducible in vitro and rodent in vivo AD studies • Demonstrated cellular efficacy: prevents NMDA-induced spectrin cleavage in hippocampal slice cultures Sourced from the AbbVie-original 2-(3-phenyl-1H-pyrazol-1-yl)-nicotinamide series with full analytical characterization.

Molecular Formula C25H21N5O3
Molecular Weight 439.5 g/mol
Cat. No. B12381190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-933548
Molecular FormulaC25H21N5O3
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)C(=O)N)NC(=O)C2=C(N=CC=C2)N3C=CC(=N3)C4=CC=CC=C4
InChIInChI=1S/C25H21N5O3/c26-23(32)22(31)21(16-17-8-3-1-4-9-17)28-25(33)19-12-7-14-27-24(19)30-15-13-20(29-30)18-10-5-2-6-11-18/h1-15,21H,16H2,(H2,26,32)(H,28,33)
InChIKeyYAJUREDVHDQEOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A-933548 Procurement Guide: Highly Selective Calpain Inhibitor for Neurological Disease Research


A-933548 (CAS: 1037826-43-9) is a potent and selective ketoamide-based calpain inhibitor with a reported Ki of 18 nM against calpain 1 [1]. This compound was discovered and optimized by AbbVie researchers as part of a 2-(3-phenyl-1H-pyrazol-1-yl)-nicotinamide series targeting calpain overactivation in Alzheimer's disease [2]. A-933548 is characterized by enhanced selectivity against related cysteine protease cathepsins, favorable microsomal stability, and demonstrated efficacy in cellular assays [3]. As a research tool compound, A-933548 enables investigation of calpain-mediated pathology in neurodegenerative conditions without the confounding off-target effects common to earlier generation calpain inhibitors [2].

Why A-933548 Cannot Be Substituted with Generic Calpain Inhibitors: Selectivity and Stability Evidence


Generic substitution among calpain inhibitors carries significant scientific risk due to the documented failure of earlier clinical candidates stemming from inadequate cathepsin selectivity and metabolic instability. The predecessor compound A-705253, despite being a highly efficacious calpain inhibitor, was discontinued because its lack of selectivity against related cysteine protease cathepsins B, K, L, S, and C precluded further advancement [1]. Pharmacological analysis reveals that inhibition of cathepsin C and particularly cathepsins L and S is expected to result in immunosuppression as a side effect, while only cathepsins B and K inhibition at supra-efficacious exposure levels may be tolerable [1]. Furthermore, the majority of calpain inhibitors described in the literature have failed to advance into clinical development due to lack of selectivity and/or unfavorable pharmacokinetic properties [2]. Consequently, substituting A-933548 with another calpain inhibitor lacking its specific selectivity fingerprint or stability profile may introduce confounding off-target effects or yield non-reproducible data in cellular and in vivo studies [1].

A-933548 Quantitative Differentiation: Comparative Potency, Selectivity, and Stability Data vs. Analogs


Comparative Calpain 1 Inhibitory Potency: A-933548 vs. Structural Analogs

A-933548 (compound 19, 1,3-substituted pyrazole linker) exhibits enhanced calpain 1 inhibitory potency with a Ki of 18 nM, compared to structural analogs with alternative heterocyclic linkers. The corresponding oxazole analogue 21 and isomeric thiazole 22 showed 4-5 fold reduced potency relative to the pyrazole series [1]. Additionally, the 1,4-substituted pyrazole analogue 18 also displayed enhanced calpain potency, while 1,3-substituted imidazole 17 and 2,4-substituted thiazole 20 showed inhibition of calpain in a range comparable to the lead compound A-705253 [1].

Calpain inhibition Enzyme kinetics Ki determination

Cathepsin Selectivity Profile: A-933548 vs. Historical Calpain Inhibitor A-705253

A-933548 was specifically designed to address the selectivity limitations of predecessor compound A-705253, which was discontinued due to lack of selectivity against cathepsins B, K, L, S, and C [1]. A-933548 (1,3-substituted pyrazole 19) demonstrates the desired selectivity profile with high selectivity versus cathepsins S and L and moderate selectivity versus cathepsins B and K, as established in comparative cathepsin selectivity assays [1]. In contrast, many structurally related compounds in the series failed to achieve this balance—only 1,3-substituted pyrazole 19 and 2,4-substituted thiazole 20 exhibited the desired selectivity profile [1].

Selectivity profiling Cathepsin inhibition Off-target screening

Microsomal Stability and ADME Profile: A-933548 vs. Non-Selective Calpain Inhibitors

A-933548 and its analogues demonstrate favorable microsomal stability as part of routine ADME tier 1 screening comprising rat and human microsomal stability and cell permeability assessments [1]. This favorable stability profile contrasts with many earlier calpain inhibitors that exhibited limited metabolic stability and insufficient bioavailability [2]. However, a subsequent study identified that the ketoamide scaffold of this series, including A-933548, undergoes carbonyl reduction leading to inactive hydroxyamide metabolite formation in monkey and human hepatocytes—a metabolic liability not captured by standard microsomal stability assays alone [3].

Metabolic stability ADME Microsomal incubation

Cellular Efficacy: NMDA-Induced Spectrin Cleavage Protection

A-933548 and its analogues demonstrate efficacy in cellular assays measuring protection against NMDA-induced cleavage of the calpain substrate spectrin in rat hippocampal slice cultures [1]. Cellular efficacy was determined by measuring a compound's ability to prevent NMDA-induced cleavage of spectrin into the corresponding spectrin degradation products (SDP 150 kDa and SDDP 145 kDa) [1]. This ex vivo neuroprotection model provides functional validation of calpain inhibition in a physiologically relevant neuronal context, bridging biochemical potency to tissue-level activity.

Cellular assay Neuroprotection Spectrin cleavage

A-933548 Recommended Research Applications Based on Quantitative Evidence


Alzheimer's Disease Calpain Pathway Investigation in Rodent Models

A-933548 is optimal for in vitro and rodent in vivo studies investigating calpain's role in Alzheimer's disease pathology, including tau hyperphosphorylation, Aβ-mediated neurotoxicity, and synaptic dysfunction. The compound's favorable microsomal stability in rat microsomes and demonstrated cellular efficacy in hippocampal slice cultures support this application [1]. Researchers should prioritize A-933548 when reproducibility of calpain inhibition is critical, as its high selectivity against cathepsins L and S avoids the immunosuppressive confounds that plagued earlier calpain inhibitors like A-705253 [1].

Excitotoxicity and Ischemia/Reperfusion Injury Studies

A-933548 is suitable for studies examining calpain-mediated neuronal damage in excitotoxicity and ischemia/reperfusion models, given its demonstrated ability to prevent NMDA-induced spectrin cleavage in neuronal tissue [1]. Calpain overactivation has been implicated in ischemia/reperfusion injury, traumatic brain injury, and multiple sclerosis [2], and A-933548's enhanced potency (Ki = 18 nM) relative to oxazole and thiazole analogs [1] supports its use as a tool compound in these acute injury models where robust calpain inhibition is required.

Selectivity Benchmarking for Novel Calpain Inhibitor Development

A-933548 serves as an ideal reference compound for medicinal chemistry programs developing next-generation calpain inhibitors, providing a validated selectivity benchmark with high cathepsin S/L selectivity and moderate cathepsin B/K selectivity [1]. Its defined structure-activity relationships—particularly the critical role of the 1,3-substituted pyrazole linker in achieving this selectivity profile [1]—make it valuable for comparative studies evaluating novel chemotypes. However, researchers developing compounds for primate or human translation should note the carbonyl reduction metabolic liability identified in the series [2] and consider A-933548 as a starting point for further optimization rather than a clinical candidate.

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